Product packaging for hexahydro-2H-cyclopenta[b]furan-2-one(Cat. No.:CAS No. 5745-61-9)

hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B8746209
CAS No.: 5745-61-9
M. Wt: 126.15 g/mol
InChI Key: DICZUTMNXOMHQD-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B8746209 hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 5745-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5745-61-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H10O2/c8-7-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2

InChI Key

DICZUTMNXOMHQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)OC2C1

Origin of Product

United States

Contextualization Within Modern Organic Synthesis and Heterocyclic Chemistry

In the grand tapestry of modern organic synthesis, the strategic use of well-defined molecular frameworks to construct complex targets with high efficiency and stereocontrol is paramount. Hexahydro-2H-cyclopenta[b]furan-2-one, particularly in its functionalized forms, has carved out a significant niche in this regard. As a member of the furanone family of heterocycles, it is part of a class of compounds recognized for their prevalence in natural products and their diverse biological activities. lookchem.comresearchgate.netutripoli.edu.ly The fusion of a γ-butyrolactone ring with a cyclopentane (B165970) core creates a rigid and predictable three-dimensional structure. This rigidity is a key asset for synthetic chemists, as it allows for the precise installation of functional groups and the control of stereochemistry in subsequent reactions.

The furanone ring itself is a versatile functional group. The lactone can be readily opened to reveal carboxylic acid and alcohol functionalities, or it can be reduced to the corresponding diol. The α- and β-positions to the carbonyl group can be functionalized, and the bicyclic nature of the scaffold often directs the stereochemical outcome of these reactions. In the broader context of heterocyclic chemistry, the cyclopenta[b]furanone framework serves as a prime example of how the fusion of carbocyclic and heterocyclic rings can lead to unique chemical reactivity and provide access to molecular shapes that are difficult to achieve with simpler, monocyclic systems.

Historical Perspective and Evolution of Research on the Cyclopenta B Furanone Framework

The history of hexahydro-2H-cyclopenta[b]furan-2-one is inextricably linked to the monumental challenge of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are a class of potent, hormone-like lipids that mediate a wide range of physiological effects. Their complex structures, featuring a five-membered ring and two side chains with specific stereochemistry, presented a formidable synthetic challenge in the mid-20th century.

A watershed moment in the history of this framework came with the work of E.J. Corey and his group. Their retrosynthetic analysis of prostaglandins led to the identification of a key bicyclic lactone intermediate, now famously known as the "Corey lactone". oup.comguidechem.com The specific di-hydroxylated derivative, (3aR,4S,5R,6aS)-(-)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one (also known as Corey lactone diol), proved to be a remarkably effective precursor. guidechem.combiosynth.com Its rigid structure held the correct relative stereochemistry for three of the four stereocenters needed for the prostaglandin core, dramatically simplifying the synthetic process. nih.gov

Corey's initial synthesis of this key intermediate, a landmark in organic synthesis, has been the subject of continuous refinement and improvement over the decades. oup.comresearchgate.net Early routes have been supplanted by more efficient and scalable processes. The evolution of research on the cyclopenta[b]furanone framework has seen the development of new synthetic methodologies, including asymmetric catalytic methods and enzymatic resolutions, to access enantiomerically pure forms of these intermediates. acs.org More recently, organocatalytic approaches, such as those employing diphenylprolinol silyl (B83357) ethers, have enabled highly efficient and stereoselective [3+2] cycloaddition reactions to construct the cyclopentane (B165970) core, leading to more pot-economical total syntheses of the Corey lactone and, by extension, various prostaglandins. oup.com

Academic Significance As a Synthetic Intermediate and Core Structure

The academic significance of hexahydro-2H-cyclopenta[b]furan-2-one is most prominently demonstrated by its central role as a synthetic intermediate. The Corey lactone diol is arguably one of the most famous and widely used chiral building blocks in the history of organic synthesis. nih.govresearchgate.net Its utility stems from the fact that it provides a pre-packaged, stereochemically defined core that can be elaborated in a divergent manner to produce a wide variety of prostaglandins (B1171923) and their analogues, such as PGF2α, PGE2, and prostacyclin. oup.comresearchgate.netacs.org

The synthetic value of this framework lies in the predictable reactivity of its functional groups. The hydroxyl groups can be selectively protected and functionalized, the lactone can be reduced to a lactol and then subjected to Wittig-type reactions to install the α-side chain of prostaglandins, and the cyclopentane (B165970) ring provides a scaffold for the stereocontrolled introduction of the ω-side chain.

While its fame is primarily derived from prostaglandin (B15479496) synthesis, the cyclopenta[b]furanone core is also found in other classes of natural products, albeit less frequently. researchgate.net Its inherent structural features make it an attractive starting point for the synthesis of various cyclopentanoid natural products. researchgate.netoregonstate.edu The development of synthetic routes to this framework has not only enabled access to important biological molecules but has also spurred the development of new synthetic methods and strategies that have found broader application in organic chemistry. researchgate.net

Interdisciplinary Research Trajectories Involving Hexahydro 2h Cyclopenta B Furan 2 One Derivatives

Retrosynthetic Strategies for the this compound Skeletal Core

Retrosynthetic analysis is a foundational approach in planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the this compound core, the primary disconnections target the key bonds forming the bicyclic system: the ester linkage of the lactone and the carbon-carbon bonds of the cyclopentane (B165970) ring.

The most direct retrosynthetic disconnection for the γ-lactone portion of the molecule is the cleavage of the endocyclic ester C-O bond. This approach, a functional group interconversion (FGI), leads to a hydroxy-carboxylic acid precursor. This linear intermediate contains both the hydroxyl and carboxylic acid functionalities required for the subsequent ring-closing lactonization reaction.

Key Precursor: 2-(hydroxymethyl)cyclopentanecarboxylic acid or a related γ-hydroxy acid derivative.

The primary challenge in this strategy lies in controlling the stereochemistry of the substituents on the cyclopentane ring of the precursor, which will ultimately dictate the stereochemistry of the final bicyclic lactone. Various methods, such as Baeyer-Villiger oxidation of a corresponding bicyclic ketone, can also be envisioned to form the lactone ring. chemrxiv.org

Constructing the five-membered carbocycle offers multiple retrosynthetic possibilities, primarily involving the disconnection of one or two C-C bonds within the cyclopentane ring.

One-Bond Disconnection: This strategy involves an intramolecular cyclization of a suitable acyclic precursor. For instance, disconnecting the C-C bond between the carbon alpha to the carbonyl and the bridgehead carbon leads to a substituted heptenoic acid derivative. A subsequent intramolecular reaction, such as a radical cyclization or a transition-metal-catalyzed process, would then form the cyclopentane ring. nih.gov

Two-Bond Disconnection ([3+2] Cycloaddition): A powerful approach for cyclopentane ring synthesis is the [3+2] cycloaddition. organic-chemistry.org Retrosynthetically, this involves disconnecting two C-C bonds, breaking the five-membered ring into a three-atom component and a two-atom component. This strategy allows for the convergent assembly of the cyclopentane core from simpler fragments. For example, the reaction could involve an allenoate and an enone in a formal [4+2] cycloaddition followed by a rearrangement, or a reaction between an azomethine ylide and a furanone derivative. nih.govrsc.org

Contemporary Cyclization and Annulation Tactics

Modern organic synthesis has seen the emergence of powerful and efficient methods for constructing complex ring systems. These tactics often feature high levels of stereocontrol and atom economy.

[3+2] Cycloadditions: These reactions are highly effective for the stereocontrolled synthesis of five-membered rings. organic-chemistry.org In the context of this compound analogues, an organocatalyzed [3+2] asymmetric cycloaddition between furanone derivatives and azomethine ylides can produce highly functionalized bicyclic adducts with excellent stereocontrol, creating up to five stereogenic centers. rsc.org Visible-light-promoted [3+2] cycloadditions have also been developed, offering a novel method for preparing related fused ring systems like cyclopenta[b]chromenocarbonitriles. nih.gov

Prins/Friedel-Crafts Cascades: Cascade reactions that combine multiple bond-forming events in a single operation are particularly efficient for building polycyclic frameworks. nih.gov The Prins/Friedel-Crafts cascade is a powerful tool for constructing oxygen-containing heterocycles. researchgate.net This sequence typically involves an initial Prins cyclization to generate a carbocation intermediate, which is then trapped by an intramolecular Friedel-Crafts alkylation. beilstein-archives.org While often used for aromatic systems, variations of this cascade can be applied to the synthesis of fused aliphatic rings, providing a rapid entry to complex core structures. researchgate.netabo.fi

Table 1: Examples of Intramolecular C-C Bond Forming Reactions
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
[3+2] Asymmetric CycloadditionFuranone derivatives, Azomethine ylidesOrganocatalystHighly functionalized bicyclic adducts rsc.org
Visible Light Promoted [3+2] Cycloaddition3-Cyanochromones, N-cyclopropyloaminesEosin Y, Visible lightCyclopenta[b]chromenocarbonitriles nih.gov
Prins/Friedel-Crafts Cascadeδ,ϵ-Unsaturated alcohols, ArylacetaldehydesBF3·Et2OHexahydro-2H-benzo[g]chromene derivatives researchgate.net

The final ring-closing step to form the furanone ring is critical and numerous methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Lactonizations: A novel palladium-catalyzed aminocarbonylative lactonization of alkyne amino alcohols provides rapid access to various bicyclic lactones, including dihydropyrrole-fused furanones. nih.gov

Photocatalyzed Lactonizations: A metal-free, organic dye-photocatalyzed lactonization-alkynylation of homoallylic cesium oxalates has been developed. chemrxiv.org This method allows for the formation of two new C-C bonds and can be applied to synthesize fused and bridged bicyclic lactones. chemrxiv.org

Ring Expansions: Fused γ-lactones can be synthesized from fused β-lactones through a two-step strategy involving a tandem Wolff rearrangement/lactonization of δ-hydroxy-α-diazo-β-ketoester intermediates. figshare.com This approach yields cis-fused γ-lactones efficiently under photolytic or thermolytic conditions. figshare.com

Table 2: Selected Lactonization Strategies
MethodStarting MaterialKey Reagents/CatalystKey FeaturesReference
Aminocarbonylative LactonizationAlkyne amino alcoholsPalladium catalystRapid access to novel dihydropyrrole-fused furanones nih.gov
Photocatalyzed Lactonization-AlkynylationHomoallylic cesium oxalatesOrganic dye (4CzIPN), Ethynylbenziodoxolones (EBXs)Metal-free, formation of two C-C bonds chemrxiv.org
Ring Expansion via Wolff RearrangementFused β-lactonesPhotolytic or thermolytic conditionsEfficient synthesis of cis-fused γ-lactones figshare.com

Domino and cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several such strategies have been tailored for the synthesis of the cyclopenta[b]furan-2-one core.

A highly stereoselective multicomponent domino reaction has been reported involving Meldrum's acid, a conjugated dienal, and an alcohol. conicet.gov.arnih.gov This transformation constructs the valuable cyclopenta[b]furan-2-one skeleton with the concurrent formation of four stereocenters, two new rings, and four new bonds in a single operation. conicet.gov.arnih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by a cycloisomerization and subsequent fragmentation/nucleophilic addition cascade. conicet.gov.ar

Furthermore, cascade reactions assisted by microwave irradiation have been shown to enable the ultrafast construction of fused γ-lactones. acs.org Enantioselective silver-catalyzed cascade reactions between isocyanoacetate esters and α-hydroxy ketones have also been developed for the synthesis of fused bicyclic γ-lactones with high enantiocontrol. acs.org These advanced strategies highlight the power of cascade processes in rapidly assembling complex molecular architectures from simple precursors.

Stereoselective and Asymmetric Synthetic Pathways

The biological activity of prostaglandins and related compounds is critically dependent on their stereochemistry. Therefore, synthetic routes that can selectively produce a single desired stereoisomer are highly sought after. Methodologies employing chiral auxiliaries, asymmetric catalysis, and biocatalysis have been developed to achieve high levels of stereocontrol.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy has been applied to the synthesis of this compound derivatives, often involving the resolution of racemic mixtures through the formation of diastereomers.

One effective method involves the use of naturally derived chiral molecules, such as (-)-menthol. In the resolution of racemic mixtures of 3-aminohexahydro-cyclopenta[b]furan-2-one derivatives, (-)-menthol can be used to form diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by crystallization. Subsequent hydrolysis of the separated diastereomer removes the chiral auxiliary, yielding the enantiomerically enriched product. This classical resolution technique has been shown to be highly effective, achieving high diastereomeric excess. evitachem.com

Detailed findings from a representative study are summarized in the table below:

Chiral Auxiliary Substrate Method Diastereomeric Excess (de) Reference

(-)-Menthol rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one Formation of diastereomeric esters and separation by crystallization >98% evitachem.com

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to stereoselective synthesis. Both organocatalysis and metal-catalyzed transformations have been successfully employed to construct the chiral core of this compound and its precursors.

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for various asymmetric transformations. A notable application is the enantioselective preparation of the Corey lactone, a pivotal intermediate for numerous prostaglandins. A diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction has been developed to construct the substituted cyclopentanone core in a formal (3 + 2) cycloaddition. nih.govrsc.orgresearchgate.net This method affords the desired product with exceptional enantioselectivity. researchgate.net Similarly, proline itself has been used to catalyze an aldol (B89426) cascade reaction to create a bicyclic enal, a key precursor for PGF2α, with a very high enantiomeric excess. researchgate.net

Metal-Catalyzed Asymmetric Transformations: Chiral metal complexes are also widely used for enantioselective synthesis. For instance, the Noyori asymmetric transfer hydrogenation has been successfully applied to the reduction of a 3-keto-hexahydro-cyclopenta[b]furanone derivative. Using a ruthenium catalyst bearing the chiral TsDPEN ligand, the corresponding alcohol, a precursor to anti-inflammatory agents, was obtained with high enantiomeric excess. evitachem.com

The following table summarizes key research findings in asymmetric catalysis for the synthesis of this compound precursors.

Catalyst System Reaction Type Substrate/Precursor Enantiomeric Excess (ee) Reference

Diphenylprolinol silyl ether Domino Michael/Michael reaction Corey lactone precursor >99% researchgate.net

Proline Aldol cascade reaction Bicyclic enal precursor for PGF2α 98% researchgate.net

RuCl[(R,R)-TsDPEN] Asymmetric transfer hydrogenation 3-Keto-hexahydro-cyclopenta[b]furanone 97% evitachem.com

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. Chemo-enzymatic strategies combine the advantages of both enzymatic and traditional chemical reactions to construct complex molecules.

Enzymatic resolution is a common biocatalytic approach for separating enantiomers. For example, Candida antarctica lipase (B570770) B has been employed for the kinetic resolution of acetate (B1210297) esters of 3-aminohexahydro-cyclopenta[b]furan-2-one derivatives. The enzyme selectively hydrolyzes the acetate of one enantiomer, allowing for the separation of the unreacted, enantiomerically pure ester from the hydrolyzed product. This method has proven highly effective, yielding the desired enantiomer with excellent enantiomeric excess. evitachem.com

A chemo-enzymatic pathway has also been developed for the synthesis of related chiral lactones, such as (S)-γ-hydroxymethyl-γ-butyrolactone, from the bio-based starting material levoglucosenone. A key step in this process is a lipase-mediated Baeyer-Villiger oxidation, demonstrating the power of enzymes to perform complex oxidations stereoselectively. nih.gov

Key data from biocatalytic and chemo-enzymatic studies are presented below.

Biocatalyst Reaction Type Substrate Enantiomeric Excess (ee) Reference

Candida antarctica lipase B Enzymatic resolution (selective hydrolysis) Acetate ester of rac-3-amino-hexahydro-cyclopenta[b]furan-2-one ≥99% evitachem.com

Lipase (Novozym 435) Baeyer-Villiger oxidation Dihydrolevoglucosenone Not specified, produces enantiopure lactone nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, this translates to the use of safer solvents, reusable catalysts, and more efficient reaction sequences.

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Research has focused on performing reactions in alternative media, such as water, or under solvent-free conditions.

The synthesis of hexahydro-cyclopenta(b)furan derivatives has been achieved through the cyclization of substituted campholenic alcohols using Amberlyst-15®, a solid acid catalyst. This reaction proceeds efficiently at ambient temperature and offers the significant advantage that the catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net Furthermore, research into lactone synthesis has demonstrated that certain catalytic approaches, such as the use of tetrabutylammonium (B224687) fluoride (B91410) for the addition of silyl ketene (B1206846) acetals to epoxides, can be highly efficient under solvent-free conditions. organic-chemistry.org

Atom economy and step economy are central concepts in green synthesis. Atom economy refers to maximizing the incorporation of material from the starting materials into the final product, while step economy aims to reduce the number of synthetic steps, which in turn minimizes purification processes, solvent use, and waste generation.

A highly efficient, one-pot enantioselective total synthesis of the Corey lactone exemplifies these principles. nih.govrsc.orgresearchgate.net This "pot-economical" approach combines a domino Michael/Michael reaction with five subsequent transformations, including reductions and an oxidation, all within a single reaction vessel. rsc.org This strategy avoids multiple intermediate isolation and purification steps, significantly reducing chemical waste and reaction time. nih.govrsc.org Such one-pot operations are not only more efficient but are also considered more environmentally acceptable. rsc.org The entire sequence to produce the nearly enantiomerically pure Corey lactone can be completed in a remarkably short time frame. researchgate.net

Catalyst Design for Enhanced Sustainability and Reusability

The drive towards greener and more economically viable chemical processes has spurred the development of sustainable and reusable catalysts for the synthesis of this compound and related lactones. A significant advancement in this area is the use of solid-supported acid catalysts, which circumvent the challenges associated with homogeneous catalysts, such as difficult separation and recovery.

One prominent example is the application of Amberlyst-15®, a sulfonic acid-based ion-exchange resin, in the cyclization of substituted campholenic alcohols to yield hexahydro-cyclopenta(b)furan derivatives. evitachem.comresearchgate.net This heterogeneous catalyst operates efficiently under ambient conditions, offering a convenient and environmentally benign synthetic route. researchgate.net A key advantage of Amberlyst-15® is its straightforward recovery from the reaction mixture by simple filtration, which allows for its reuse in subsequent batches. Research has demonstrated that the catalyst can be reused at least three times without a discernible loss of its catalytic activity, highlighting its potential for industrial-scale applications where catalyst longevity and process economy are paramount. researchgate.net

Table 1: Reusability of Amberlyst-15® in the Synthesis of Hexahydro-cyclopenta(b)furan Derivatives

Cycle Catalyst State Catalytic Activity
1 Fresh High
2 Recovered Maintained
3 Recovered Maintained

Data based on findings that the catalyst can be reused without loss of catalytic property. researchgate.net

Beyond solid acids, the field of biocatalysis presents a powerful alternative for sustainable lactone synthesis. nih.gov Enzymes, operating under mild conditions in aqueous media, offer high selectivity and efficiency. researchgate.net Biocatalytic methods, such as Baeyer-Villiger oxidations mediated by engineered monooxygenases or the oxidative lactonization of diols, are being explored for the synthesis of various lactones. nih.govresearchgate.net While specific applications to the parent this compound are still emerging, the chemoenzymatic synthesis of its complex analogues, such as the intermediates for prostaglandins, demonstrates the immense potential of this approach. nih.gov For instance, enzymatic Baeyer–Villiger oxidation has been employed in the synthesis of chiral lactones, which serve as precursors to the Corey lactone scaffold. nih.gov

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

The this compound core, particularly in the form of its highly substituted derivatives known as Corey lactones, is a cornerstone in the total synthesis of prostaglandins and their analogues. nih.govresearchgate.netnih.gov The scaffold's inherent functionality and stereochemistry allow for a wide range of functional group interconversions and derivatization strategies, enabling the construction of architecturally complex molecules. google.com

The synthetic utility of the Corey lactone scaffold is largely dependent on the ability to perform highly regioselective and stereospecific reactions, leveraging the existing stereocenters to control the formation of new ones. The general synthetic scheme for prostaglandins from the Corey lactone intermediate illustrates several key transformations. google.com

Oxidation of the Primary Alcohol: A pivotal step is the selective oxidation of the primary hydroxyl group to an aldehyde. This transformation is commonly achieved using reagents like those employed in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base). ias.ac.in This yields a key intermediate, often referred to as the "Corey aldehyde," which sets the stage for the introduction of the prostaglandin's ω-chain. google.com The reaction is highly regioselective, leaving the secondary hydroxyl group untouched.

Reduction of the Lactone to a Lactol: The lactone functional group is selectively reduced to a cyclic hemiacetal, or lactol. This is a critical interconversion that unmasks a reactive aldehyde equivalent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, typically performed at low temperatures to prevent over-reduction to the diol. google.com This step is fundamental for the subsequent introduction of the α-chain.

Introduction of the ω- and α-Chains: The derivatization of the scaffold is achieved through the sequential, stereocontrolled addition of the two side chains characteristic of prostaglandins.

The ω-chain is typically installed onto the Corey aldehyde via a Horner-Wadsworth-Emmons reaction, which establishes the (E)-alkene with high stereoselectivity.

The α-chain is introduced via a Wittig reaction with the lactol. google.comias.ac.in This reaction converts the cyclic hemiacetal into the final acyclic carboxylic acid side chain, completing the carbon skeleton of the prostaglandin molecule.

These reactions demonstrate how the functional groups on the this compound scaffold can be manipulated with high precision to build complex molecular architectures.

The robust and modular synthetic strategies developed for the Corey lactone scaffold have enabled the creation of large, diversified libraries of prostaglandin analogues. nih.gov By modifying the structure of the phosphonate (B1237965) ylides (for the ω-chain) and phosphonium (B103445) ylides (for the α-chain) used in the key coupling reactions, chemists can systematically vary the length, saturation, and terminal functional groups of the side chains. This diversity-oriented approach has been instrumental in the development of new therapeutic agents with improved selectivity and metabolic stability compared to their natural counterparts. nih.gov

This strategy has led to the successful synthesis of numerous clinically important drugs for conditions like glaucoma. google.com Each of these molecules retains the core bicyclic furanone-derived cyclopentane ring but features unique side chains that fine-tune their biological activity.

Table 2: Examples of Prostaglandin Analogues Synthesized from the Corey Lactone Scaffold

Compound Name Key Structural Modification (relative to PGF2α) Therapeutic Use
Latanoprost Isopropyl ester on the α-chain; 17-phenyl-18,19,20-trinor ω-chain Glaucoma google.com
Travoprost Isopropyl ester on the α-chain; trifluoromethyl-phenyl ether on the ω-chain Glaucoma google.com
Bimatoprost N-ethyl amide on the α-chain; 17-phenyl-18,19,20-trinor ω-chain Glaucoma google.com
Cloprostenol Chlorophenyl-ether on the ω-chain Veterinary medicine

The synthesis of these diverse analogues from a common intermediate highlights the power of the this compound scaffold as a versatile building block in medicinal chemistry and diversity-oriented synthesis. cam.ac.uk

Ring-Opening Reactions of the γ-Lactone Moiety

The γ-lactone ring is the most reactive site in the this compound molecule. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the inherent strain in the five-membered ring.

The fundamental reaction of the γ-lactone is nucleophilic acyl substitution. masterorganicchemistry.com This process is initiated by the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate can then collapse, expelling the alkoxy group as a leaving group and resulting in a ring-opened product. libretexts.org

Hydrolysis, a specific type of nucleophilic acyl substitution with water as the nucleophile, can occur under both acidic and basic conditions to yield the corresponding hydroxy carboxylic acid. The general mechanism involves the addition of water to the carbonyl group, followed by the elimination of the alcohol portion of the ester. masterorganicchemistry.com

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. openstax.org

Leaving group departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.org

The ring-opening of this compound can be significantly accelerated by the presence of acids or bases.

Acid-Catalyzed Ring Opening: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack, even by weak nucleophiles like water. youtube.com The reaction proceeds through a protonated tetrahedral intermediate, which then eliminates the leaving group to form the ring-opened product.

Base-Catalyzed Ring Opening (Saponification): Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. youtube.com This process, known as saponification, is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comalgoreducation.com To obtain the neutral carboxylic acid, an acidic workup is required. masterorganicchemistry.com

The table below summarizes the key differences between acid- and base-catalyzed hydrolysis of the γ-lactone.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₃O⁺)Base (e.g., OH⁻)
Initial Step Protonation of the carbonyl oxygenNucleophilic attack on the carbonyl carbon
Nucleophile Weak nucleophile (e.g., H₂O)Strong nucleophile (e.g., OH⁻)
Intermediate Protonated tetrahedral intermediateTetrahedral alkoxide intermediate
Reversibility ReversibleGenerally irreversible
Final Product Hydroxy carboxylic acidCarboxylate salt (requires acid workup for neutral acid)

This compound, as a bicyclic lactone, is a monomer that can undergo ring-opening polymerization (ROP) to produce polyesters. bohrium.comresearchgate.netnih.gov This method is a key strategy for creating degradable and, in some cases, chemically recyclable polymers, which is of significant interest in the pursuit of a circular economy for plastics. acs.orgacs.org

The polymerization is typically initiated by a nucleophile and can be catalyzed by various compounds, including organocatalysts or metal-based catalysts. nih.gov The process involves the nucleophilic attack on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a propagating species that continues to react with other monomer units, thereby growing the polymer chain.

The properties of the resulting polyester (B1180765) are influenced by the stereochemistry of the monomer and the polymerization conditions. The use of bicyclic lactones like this compound can lead to polyesters with unique thermal and mechanical properties due to the constrained ring structure incorporated into the polymer backbone. acs.org

Reactivity at the Cyclopentane Annulated System

While the lactone is the primary site of reactivity, the fused cyclopentane ring also possesses characteristic reactivity, particularly concerning the cleavage of its carbon-carbon bonds and reactions of its unsaturated analogues.

The carbon-carbon σ-bonds of the cyclopentane ring are generally stable. However, under specific conditions, such as radical-mediated processes or transition-metal catalysis, C-C bond cleavage can be induced. nih.govglobethesis.com The inherent ring strain in the five-membered ring, although less than in three- or four-membered rings, can facilitate such reactions. youtube.com These cleavage reactions can lead to ring-expansion or the formation of linear chains, providing pathways to diverse molecular architectures. organic-chemistry.org For instance, radical-mediated C-C bond cleavage of unstrained cyclopentanones has been reported to proceed under mild conditions. nih.gov

Rearrangement reactions of the cyclopentane skeleton can also occur, often driven by the formation of more stable carbocation intermediates or the relief of ring strain.

Unsaturated analogues of this compound, containing a double bond in the cyclopentane ring, exhibit the characteristic reactivity of alkenes. nih.govresearchgate.net These compounds can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond in an unsaturated analogue is electron-rich and can be attacked by electrophiles. pageplace.de The reaction typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile. youtube.comlibretexts.org The regioselectivity of the addition is governed by the stability of the resulting carbocation. stackexchange.com

Nucleophilic Addition: In cases where the double bond is conjugated with an electron-withdrawing group (a Michael acceptor), it becomes susceptible to nucleophilic attack in a conjugate addition reaction. rsc.org This type of reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The reactivity of these unsaturated systems can be harnessed to introduce a wide range of functional groups, leading to the synthesis of complex molecules. acs.orgnih.gov

Cyclopentane Ring Transformations (e.g., epoxidation, oxidative cleavages)

Transformations that directly modify the carbon-carbon bonds of the saturated cyclopentane ring of a pre-formed this compound are not commonly documented in the literature. The synthetic utility of this scaffold generally relies on the high stability of its carbocyclic framework, with reactions targeting the lactone carbonyl or appended functional groups. However, related transformations on precursors and analogous structures provide insight into potential reactivity.

Epoxidation: Direct epoxidation of the saturated cyclopentane ring is not a feasible reaction. However, epoxidation is a key step in many synthetic routes that lead to functionalized analogs of this lactone. For instance, the epoxidation of an olefin on a cyclopentene (B43876) precursor is a common strategy to introduce oxygenated functional groups with specific stereochemistry. Methodologies such as the Corey-Chaykovsky reaction, which transforms ketones into epoxides using sulfur ylides, are frequently employed on cyclopentanone precursors before the lactone ring is formed via subsequent oxidation (e.g., Baeyer-Villiger oxidation). youtube.comorganic-chemistry.org Furthermore, peracid-mediated epoxidations or Sharpless asymmetric epoxidations are used on unsaturated precursors to install chiral epoxide moieties that are then carried through the synthesis. mdpi.com

Oxidative Cleavages: The oxidative cleavage of C(sp³)–C(sp³) bonds within the stable cyclopentane ring of this compound is energetically demanding and synthetically challenging due to the inert nature of these bonds. nih.gov Such reactions typically require activation by adjacent functional groups or the use of strained ring systems, which are absent in this scaffold. nih.govusu.edu While methods for the oxidative degradation of furan (B31954) rings to yield dicarbonyl compounds are well-established, the cleavage of the saturated carbocycle portion of the molecule would require harsh conditions that would likely decompose the entire structure. researchgate.net The primary ring-opening reaction associated with this molecule is the hydrolysis of the lactone ring, rather than the cleavage of the carbocyclic frame.

Stereochemical Dynamics: Inversion, Retention, and Epimerization Studies

The stereochemical integrity of this compound and its derivatives is paramount, as its primary application is in the stereocontrolled synthesis of natural products like prostaglandins, which contain multiple contiguous chiral centers. researchgate.net

Retention and Inversion: The fused ring system imparts significant conformational rigidity, meaning the stereocenters, particularly at the ring junction (C3a and C6a), are highly stable. Inversion at these bridgehead positions is energetically prohibitive. Synthetic strategies involving this lactone are therefore designed to proceed with retention of configuration at these centers.

Epimerization: The most significant stereochemical dynamic is epimerization at the α-carbon to the lactone carbonyl (the C3 position). Under basic conditions, deprotonation at this position can occur, leading to the formation of a planar, achiral enolate intermediate. libretexts.org Reprotonation of this intermediate can occur from either face, potentially leading to a mixture of epimers. This process can result in the loss of stereochemical purity if not carefully controlled. Consequently, reactions involving basic reagents must be conducted under conditions that minimize or avoid this epimerization pathway. The general mechanism for this process is well-understood in carbonyl chemistry. libretexts.org

Stereochemical Considerations at Key Positions
PositionStereochemical DynamicConditions / MechanismSynthetic Implication
C3 (α to C=O)EpimerizationBase-catalyzed deprotonation to form a planar enolate intermediate, followed by non-stereospecific reprotonation. libretexts.orgPotential loss of stereochemical integrity. Reactions must be designed to avoid or control this process.
C3a, C6a (Bridgehead)RetentionHigh energy barrier to inversion due to strained bicyclic structure.These centers serve as reliable stereochemical anchors throughout multi-step syntheses.
Other Ring PositionsRetentionGenerally stable sp³ centers. Reactions on substituents are designed to preserve the core stereochemistry.Allows for the elaboration of side chains without disturbing the core structure.

Transition Metal-Catalyzed and Organocatalytic Transformations

Modern catalytic methods are central to the chemistry of this compound, particularly in its asymmetric synthesis and, more recently, in the conceptual synthesis of related bicyclic systems.

Organocatalytic Transformations: Organocatalysis has revolutionized the synthesis of the Corey lactone core. wikipedia.org Asymmetric organocatalysis is not typically used to modify the final lactone product but is instrumental in its construction. Chiral secondary amines, such as proline and its derivatives, are used to catalyze domino or cascade reactions (e.g., Michael/Michael sequences) to build the substituted cyclopentanone precursor. researchgate.netd-nb.info These reactions proceed with exceptional levels of diastereo- and enantioselectivity, establishing the critical stereocenters in a single, efficient operation. d-nb.info

Organocatalytic Strategies in Corey Lactone Synthesis
Catalyst TypeKey ReactionRole of CatalystReference
Diphenylprolinol silyl etherDomino Michael/Michael reactionForms chiral enamines and iminium ions to control the stereoselective formation of the cyclopentanone precursor. d-nb.info
Proline derivativesAsymmetric Aldol / Michael reactionsEnables the enantioselective construction of C-C bonds to form the functionalized five-membered ring. researchgate.net

Cross-Coupling Reactions for Substitution

Direct cross-coupling reactions on the saturated, unfunctionalized scaffold of this compound are generally not viable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Negishi reactions, require an electrophilic partner, typically an organohalide or triflate, and a nucleophilic organometallic partner. nobelprize.orglibretexts.orglibretexts.org The parent lactone lacks a suitable leaving group on its carbocyclic frame to participate in the requisite oxidative addition step of the catalytic cycle. researchgate.netwikipedia.org

To perform a cross-coupling reaction, the lactone's framework would first need to be functionalized to introduce a halide or triflate, a process that may be synthetically inefficient. The primary value of the Corey lactone intermediate is as a scaffold upon which side chains are built using other methods, such as Wittig-type olefination reactions on aldehyde derivatives of the lactone.

Functionalization via C-H Activation Strategies

Direct functionalization of the unactivated C(sp³)–H bonds of the this compound ring system via transition metal-catalyzed C–H activation is a significant challenge. The C–H bonds on the cyclopentane ring are strong and sterically hindered, making them poor substrates for known C–H activation catalysts without the presence of a directing group. The most acidic C–H bonds (alpha to the carbonyl) are prone to deprotonation, leading to epimerization rather than controlled functionalization.

While functionalization of the lactone itself is not well-explored, significant advances have been made in using palladium-catalyzed C–H activation to synthesize bicyclic lactone structures. nih.govnsf.govresearchgate.net In these approaches, a linear carboxylic acid substrate undergoes an intramolecular C(sp³)–H activation and subsequent lactonization. nih.govnih.gov For example, a ligand-enabled palladium catalyst can activate a methylene (B1212753) C–H bond in an aliphatic acid, leading to the formation of an unsaturated bicyclic lactone. nih.govchemrxiv.org These methods highlight the potential of modern catalysis to forge such ring systems but also underscore that their application is in the construction of the core, not the subsequent functionalization of its inert C–H bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. It provides precise information on the chemical environment of each nucleus, their connectivity through chemical bonds, and their proximity in space.

Comprehensive 1D and 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the compound's constitution and relative stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of distinct proton environments and their multiplicity (splitting patterns), which reveals adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. Based on the structure of this compound, distinct signals are expected for the protons and carbons of the fused ring system. The most downfield carbon signal is anticipated to be the lactone carbonyl (C2), typically appearing around 175-180 ppm.

2D NMR: These experiments provide correlation data that is critical for assembling the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu Cross-peaks in a COSY spectrum would allow for the tracing of proton networks within the cyclopentane and tetrahydrofuran (B95107) rings, for example, connecting H-3 to H-3a, and H-6a to both H-6 and H-3a.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduharvard.edu This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netbeilstein-journals.org HMBC is crucial for connecting different spin systems and identifying quaternary carbons. For this compound, key HMBC correlations would include the link from protons on C3 and C3a to the carbonyl carbon C2, confirming the lactone ring structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgacdlabs.com This information is vital for determining the stereochemistry of the molecule, particularly the cis or trans fusion of the two rings. For instance, a NOESY correlation between the bridgehead protons H-3a and H-6a would strongly suggest a cis-fused ring system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key 2D Correlations
2~177-HMBC from H-3, H-3a
3~30~2.5COSY with H-3a; HSQC with C-3
3a~45~2.8COSY with H-3, H-4, H-6a; HMBC to C-2, C-5, C-6
4~25~1.8COSY with H-3a, H-5; HSQC with C-4
5~28~1.7COSY with H-4, H-6; HSQC with C-5
6~35~2.0COSY with H-5, H-6a; HSQC with C-6
6a~80~4.5COSY with H-3a, H-6; HMBC to C-2, C-4, C-5

Advanced NMR Pulse Sequences for Complex Structural Elucidation

For molecules with overlapping signals or complex coupling networks, advanced NMR pulse sequences can provide enhanced clarity. nih.govresearchgate.net

1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a single proton resonance, revealing all other protons within the same spin-coupling network. This is highly effective for isolating and identifying individual proton systems within the bicyclic structure.

Selective 1D NOE: A more targeted version of NOESY, this experiment measures the spatial proximity from one specific proton to its neighbors, which can be faster and provide clearer results for key stereochemical relationships.

J-Resolved Spectroscopy: This 2D technique separates chemical shift information from coupling constant information onto two different axes. This can simplify a complex ¹H spectrum by collapsing multiplets into single peaks in one dimension, making it easier to determine both the precise chemical shift and the exact J-coupling values, which are important for conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. ub.edu By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₀O₂), the expected exact mass would be precisely determined, confirming its molecular formula.

Analysis of the fragmentation patterns provides evidence for the compound's structure. Common fragmentation pathways for cyclic esters (lactones) often involve the loss of stable neutral molecules like carbon monoxide (CO) and water (H₂O), followed by ring cleavages. researchgate.netimreblank.ch

Tandem Mass Spectrometry (MS/MS) for Structural Information Derivation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways and confirming structural motifs. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. This process helps to establish relationships between fragment ions, allowing for a more confident reconstruction of the molecule's structure. For instance, selecting the molecular ion of this compound and subjecting it to CID would generate a product ion spectrum that could confirm the sequential loss of molecules like CO and subsequent cleavages of the carbocyclic framework. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound (C₇H₁₀O₂)
Proposed Fragment FormulaExact Mass (m/z)Proposed Neutral LossStructural Origin
[C₇H₁₁O₂]⁺127.0703- (Protonated Molecule)[M+H]⁺
[C₆H₁₁O]⁺99.0805COLoss of carbonyl group
[C₇H₉O]⁺109.0648H₂OLoss of water
[C₅H₇]⁺67.0542CO, C₂H₄ORing cleavage after CO loss

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. These two methods are complementary, as their selection rules differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa. ksu.edu.sanih.gov

Functional Group Identification and Conformational Analysis

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the γ-lactone. Due to the ring strain in the five-membered lactone ring, this band is expected at a relatively high frequency, typically around 1760-1780 cm⁻¹. Other key bands would include C-H stretching vibrations for the sp³-hybridized carbons (typically 2850-3000 cm⁻¹) and C-O stretching vibrations (around 1000-1200 cm⁻¹).

In the Raman spectrum, the C=O stretch would also be present, but often the symmetric vibrations of the C-C framework of the bicyclic system would be more intense. scitepress.org Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can reveal subtle differences between conformational isomers or polymorphs if the compound were analyzed in the solid state. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)2850-30002850-3000Medium-Strong (IR), Strong (Raman)
C=O Stretch (γ-Lactone)~1770~1770Very Strong (IR), Medium (Raman)
CH₂ Bend/Scissor~1465~1465Medium (IR & Raman)
C-O Stretch1000-12001000-1200Strong (IR), Weak (Raman)

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. For derivatives of this compound, which possesses multiple stereocenters, single-crystal X-ray diffraction is an invaluable tool for unambiguous stereochemical assignment.

The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of each atom, thus establishing the relative stereochemistry between all chiral centers within the molecule.

Determination of the absolute configuration is also possible through anomalous dispersion, particularly when a heavy atom is present in the structure or by using specific X-ray wavelengths (e.g., Cu Kα radiation) that induce anomalous scattering effects from the constituent atoms (like oxygen). The differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which would be identical in the absence of anomalous scattering, allow for the assignment of the absolute configuration. This is often quantified by the Flack parameter, where a value close to zero for a given enantiomer confirms the correctness of the assigned absolute stereochemistry.

Below is a representative table illustrating the type of crystallographic data that would be obtained from such an analysis of a hypothetical derivative.

ParameterHypothetical Value for a Derivative
Chemical FormulaC₇H₁₀O₂
Formula Weight126.15 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)6.543, 8.912, 11.234
α, β, γ (°)90, 90, 90
Volume (ų)654.32
Z4
Calculated Density (g/cm³)1.280
Flack Parameter0.05(8)

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and highly sensitive to the stereochemical features of a molecule, making them essential for determining enantiomeric purity and assigning absolute configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. Both phenomena are manifestations of the Cotton effect, which occurs in the spectral region where a chromophore in a chiral environment absorbs light. jascoinc.com

For this compound, the lactone carbonyl group (C=O) serves as the key chromophore. The n→π* electronic transition of the lactone chromophore is sensitive to its asymmetric environment and typically appears in the far-UV region (around 210-230 nm). The sign and magnitude of the Cotton effect associated with this transition are directly related to the stereochemistry of the adjacent chiral centers.

The absolute configuration of bicyclic lactones can often be determined by applying the lactone sector rule or by comparing their CD spectra with those of structurally analogous compounds of known absolute configuration. researchgate.net A positive or negative Cotton effect for the n→π* transition can be correlated to a specific absolute configuration at the stereocenters influencing the chromophore. Furthermore, the intensity of the CD signal is proportional to the concentration and the enantiomeric excess (ee) of the sample, providing a reliable method for determining enantiomeric purity.

The table below presents hypothetical CD spectroscopic data for the two enantiomers of a bicyclic γ-lactone, illustrating how the sign of the Cotton effect is inverted for enantiomers.

EnantiomerSolventλmax (nm) [n→π*]Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect Sign
(+)-EnantiomerMethanol218+4500Positive
(-)-EnantiomerMethanol218-4500Negative

Chromatographic Techniques for Separation and Purity in Research Contexts

Chromatographic methods are fundamental in the research of this compound for the separation of stereoisomers, purification of reaction products, and assessment of chemical purity. The choice of technique depends on the volatility, polarity, and chiral nature of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of individual stereoisomers of this compound. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for the resolution of lactones. researchgate.net The method is not only crucial for analysis but also for semi-preparative or preparative isolation of enantiomerically pure compounds for further study.

Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for assessing the purity and identifying volatile derivatives of this compound. The high resolution of capillary GC columns allows for the separation of closely related compounds. The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern upon electron impact ionization. This fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure of the analyte. For a bicyclic lactone, characteristic fragments may arise from the loss of CO, CO₂, and cleavage of the fused ring system. imreblank.chlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. researchgate.net It allows for the separation of isomers while simultaneously confirming their molecular weight. Tandem mass spectrometry (LC-MS/MS) can provide further structural information through controlled fragmentation of the parent ion. nih.gov

The following tables provide illustrative examples of data obtained from these chromatographic techniques for a compound like this compound.

Representative Chiral HPLC Data
EnantiomerRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)
Enantiomer 112.5Chiralpak AD-HHexane/Isopropanol (90:10)1.0
Enantiomer 215.8
Illustrative GC-MS Fragmentation Data
Retention Time (min)m/z (Mass-to-charge ratio)Relative Intensity (%)Proposed Fragment
9.712645[M]⁺ (Molecular Ion)
98100[M - CO]⁺
8260[M - CO₂]⁺
6985[C₅H₉]⁺
5575[C₄H₇]⁺

Theoretical and Computational Chemistry Studies on Hexahydro 2h Cyclopenta B Furan 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and stability of molecules.

Density Functional Theory (DFT) Applications in Conformational Analysis and Energy Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like hexahydro-2H-cyclopenta[b]furan-2-one, DFT could be employed to determine the most stable three-dimensional arrangements of its atoms, known as conformers. By calculating the relative energies of different conformers, an energy profile can be constructed to identify the lowest energy (most stable) structures. However, specific studies applying DFT for the conformational analysis of this compound, which would provide data on dihedral angles, bond lengths, and relative energies of its various stereoisomers, are not available in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate methods could be used to predict various properties of this compound, such as its dipole moment, polarizability, and spectroscopic constants. Despite the potential for high-accuracy predictions, there are no published studies that have utilized ab initio calculations to determine these properties for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the fused ring system in this compound makes its conformational landscape potentially complex.

Exploring Conformational Landscapes and Interconversions

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time, providing insights into the different shapes it can adopt and the transitions between them. For this compound, MD simulations would reveal the dynamic behavior of the cyclopentane (B165970) and furanone rings, including puckering and twisting motions. Such simulations would be valuable for understanding its physical and biological properties. At present, there is no published research detailing the conformational landscape and interconversions of this compound through molecular dynamics simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, providing information that can be difficult to obtain through experiments alone.

Elucidating Selectivity in Chemical Transformations

Theoretical and computational chemistry provides powerful tools to understand and predict the outcomes of chemical reactions involving the this compound scaffold. By modeling reaction pathways and calculating the energies of transition states, researchers can elucidate the origins of stereoselectivity and regioselectivity observed in experimental studies. Density Functional Theory (DFT) is a commonly employed method for these investigations.

A significant area of application is in cycloaddition reactions, such as the Diels-Alder reaction, where the fused ring system can dictate the facial selectivity of the approaching diene or dienophile. researchgate.net Computational analysis allows for the examination of different potential transition states (TS), such as those leading to endo or exo products. The relative energies of these transition states, calculated at a specific level of theory (e.g., B3LYP/6-31G*), can predict which stereoisomer will be preferentially formed. nih.gov

For instance, in a hypothetical Diels-Alder reaction between a derivative of this compound and a diene, computational models can calculate the activation energies for the competing endo and exo pathways. A lower activation energy for one pathway indicates that it is kinetically favored, thus explaining the experimentally observed product distribution. researchgate.net Quantum chemical analysis can reveal that the preference for one isomer, for example, the endo product, is due to stabilizing secondary orbital interactions in the transition state, which are absent in the competing exo transition state. researchgate.netnih.gov The energy difference between the transition states directly correlates with the diastereomeric excess observed. nih.gov

Table 1: Hypothetical Transition State Energy Calculations for a Diels-Alder Reaction

Transition StatePathwayCalculated Relative Energy (kcal/mol) at B3LYP/6-31G*Predicted Major Product
TS-1endo0.0endo-adduct
TS-2exo+2.8

This table illustrates how computational chemistry can quantify the energetic preference for one reaction pathway over another, thereby explaining the selectivity of the transformation. A positive relative energy indicates a less favorable transition state.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules like this compound, which aids in structure elucidation and the interpretation of experimental data. nih.gov Methods such as DFT and Hartree-Fock calculations are used to predict Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts and coupling constants. uncw.eduescholarship.org

The standard approach involves first performing a conformational search to identify the most energetically favorable three-dimensional structures of the molecule. uncw.edu For each low-energy conformer, the magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often with a functional such as mPW1PW91 or B3LYP and a suitable basis set (e.g., 6-31G(d,p)). nih.govresearchgate.net The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. escholarship.org For flexible molecules, a Boltzmann-weighted average of the chemical shifts of all significant conformers is calculated to provide a final predicted spectrum that can be directly compared with experimental results. uncw.edu

This correlation between predicted and experimental data is crucial for confirming chemical structures, especially for complex natural products or molecules with ambiguous stereochemistry. nih.gov Discrepancies between calculated and observed spectra can prompt a re-evaluation of the proposed structure. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions and predict UV/Vis absorption spectra, providing further means of structural verification. mdpi.com

Table 2: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomHypothetical Experimental δ (ppm)Predicted δ (ppm) using GIAO/mPW1PW91/6-31G(d,p)Deviation (ppm)
C2 (C=O)175.8176.2+0.4
C3a45.245.0-0.2
C6a82.182.5+0.4
C428.528.9+0.4
C525.124.8-0.3
C632.432.7+0.3
C335.936.1+0.2

This table demonstrates the typical level of accuracy achievable with modern computational methods, where predicted chemical shifts closely match experimental values, thereby validating the molecular structure.

In Silico Design and Virtual Screening of Novel this compound Analogues

The this compound core scaffold serves as a valuable starting point for the in silico design of novel compounds with potentially useful biological activities. Computational techniques allow for the rapid design and evaluation of virtual libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

The process begins with the creation of a virtual library of derivatives. This is achieved by systematically modifying the parent scaffold at various positions with different functional groups (e.g., hydroxyl, amino, alkyl, aryl groups). These modifications are designed to explore the chemical space around the core structure and to modulate properties such as steric bulk, electronic character, and hydrogen bonding potential.

Once the virtual library is generated, these novel analogues are subjected to virtual screening protocols. mdpi.com A common technique is molecular docking, where each designed molecule is computationally placed into the active site of a biological target, such as an enzyme or receptor. mdpi.com A scoring function then estimates the binding affinity between the ligand (the analogue) and the target protein. Analogues with high docking scores are predicted to be potent inhibitors or activators and are prioritized for synthesis. mdpi.com This structure-based drug design approach can significantly accelerate the discovery of new therapeutic agents. researchgate.net

Table 3: Hypothetical Virtual Screening Results for Designed this compound Analogues Against a Target Protein

Analogue IDModification on Core ScaffoldPredicted Binding Affinity (Docking Score, kcal/mol)Key Predicted Interactions
HCF-001Parent Scaffold-5.8Hydrogen bond with Ser-122
HCF-0024-Hydroxy substitution-7.2Hydrogen bonds with Ser-122, Asp-98
HCF-0035-Phenyl substitution-8.5Hydrogen bond with Ser-122; Pi-pi stacking with Phe-210
HCF-0046-Amino substitution-7.9Hydrogen bonds with Ser-122, Glu-155; Salt bridge with Asp-98

This table illustrates how in silico screening can be used to rank designed analogues based on their predicted binding affinity to a biological target. More negative scores typically indicate stronger predicted binding.

Applications and Research Trajectories of Hexahydro 2h Cyclopenta B Furan 2 One in Non Clinical Scientific Domains

Crucial Chiral Building Block in Natural Product Total Synthesis

The inherent chirality and functional group arrangement within substituted hexahydro-2H-cyclopenta[b]furan-2-ones make them powerful intermediates for asymmetric synthesis. Chemists utilize these scaffolds to translate their defined stereocenters into the complex architectures of bioactive natural products, ensuring the final molecule has the correct three-dimensional orientation required for its biological function. enamine.netnih.gov

Perhaps the most celebrated application of a hexahydro-2H-cyclopenta[b]furan-2-one derivative is in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. ias.ac.in The specific derivative, (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, commonly known as the Corey lactone diol, is a cornerstone intermediate in this field. ias.ac.inresearchgate.netrsc.org The efficient synthesis of prostaglandins relies on using this key intermediate, which contains multiple stereocenters that dictate the final structure of the target molecule. nih.govnih.gov

The Corey lactone diol serves as a chiral template, allowing for the sequential and stereocontrolled attachment of two side chains (the alpha and omega chains) characteristic of prostaglandins. researchgate.net This strategy has been successfully employed to develop numerous synthetic prostaglandin (B15479496) analogues used in medicine, such as Latanoprost, an anti-glaucoma agent. ias.ac.in Research has focused on developing efficient and stereoselective synthetic routes to these analogues starting from the Corey lactone diol, often involving key steps like Swern oxidation, Wittig reactions, and stereoselective reductions. ias.ac.in

StepPrecursorKey Reagents/ConditionsProductPurpose in Prostaglandin Synthesis
1Corey Lactone DiolSwern Oxidation (e.g., Oxalyl chloride, DMSO, Triethylamine)Corey AldehydeOxidation of the primary alcohol to an aldehyde to enable Wittig reaction for the α-chain. ias.ac.in
2Corey AldehydeWittig Reaction (e.g., phosphonium (B103445) ylide)Alkene IntermediateInstallation of the prostaglandin α-chain. ias.ac.in
3Alkene IntermediateReduction (e.g., NiCl₂/NaBH₄)Latanoprost PrecursorStereoselective reduction of a ketone to form the required hydroxyl group on the ω-chain. ias.ac.in
4Latanoprost PrecursorSaponification/EsterificationLatanoprostFinal functional group manipulation to yield the target prostaglandin analogue. ias.ac.in

A simplified pathway illustrating the conversion of the Corey lactone diol into the prostaglandin analogue Latanoprost, highlighting key chemical transformations.

The utility of the this compound framework extends to the synthesis of other complex natural product classes, including alkaloids and terpenoids. nih.gov A prominent example is the first total synthesis of (+)-Sieboldine A, a structurally unique alkaloid isolated from the club moss Lycopodium sieboldii. nih.govscispace.com This ambitious synthesis commenced from the readily available chiral building block (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. nih.govnih.govresearchgate.net

The synthesis of Sieboldine A demonstrates how the compact bicyclic lactone can be strategically manipulated to construct a complex polycyclic system. The total synthesis was accomplished in 20 steps, with the initial steps focused on opening the lactone ring and using its inherent stereochemistry to build a key cis-hydrindanone core structure. nih.gov This foundational work underscores the value of the lactone as a versatile starting material for accessing intricate molecular architectures. nih.govresearchgate.net

Synthesis StageStarting MaterialKey TransformationIntermediate/Product
Initial Steps(3aS,6aR)-tetrahydrocyclopenta[b]furan-2-oneMethylcuprate-promoted SN2' anti-opening and iodolactonization. nih.govHexahydrocyclopentafuranone derivative
Core FormationHexahydrocyclopentafuranone derivativeMulti-step conversion including reduction, protection, and oxidation. nih.govEnantiomerically pure cis-hydrindanone intermediate
Cyclization Cascadecis-Hydrindanone intermediatePinacol-terminated 1,6-enyne cyclization. nih.govnih.govCore bicyclic structure of Sieboldine A
Final StepsAdvanced polycyclic intermediateFormation of the spiro tetrahydrofuran (B95107) ring and the N-hydroxyazacyclononane ring. nih.govnih.govresearchgate.net(+)-Sieboldine A

Key stages in the total synthesis of (+)-Sieboldine A, originating from a this compound derivative.

Bio-inspired synthesis aims to construct novel molecules that mimic the structural complexity and functional potential of natural products. This compound serves as an excellent starting scaffold for such endeavors. Its fused ring system is a common motif in a variety of natural products, and its stereochemical integrity provides a reliable foundation for building libraries of new, structurally diverse compounds. researchgate.net The syntheses of prostaglandins and Sieboldine A are prime examples of creating biologically relevant molecules from this core structure. ias.ac.innih.gov Researchers leverage the lactone's reactivity to engage in cascade reactions, where a series of bond-forming events occur in a single operation, rapidly building molecular complexity and generating novel heterocyclic systems inspired by nature.

Advanced Materials Science Research and Polymer Applications

Beyond its role in synthesizing discrete molecules, the chemical structure of this compound holds theoretical potential for applications in polymer science, although this area remains less explored compared to its use in total synthesis.

Lactones are a well-established class of monomers for ring-opening polymerization (ROP), a process that can produce polyesters with controlled molecular weights and defined properties. In principle, the strained bicyclic structure of this compound makes it a candidate for ROP. The release of ring strain upon polymerization would provide a thermodynamic driving force for the reaction. However, a review of scientific literature indicates that this compound is not a commonly utilized monomer in this context, and research specifically detailing its polymerization behavior or the properties of the resulting polyesters is not prominent. The steric hindrance and rigidity of the bicyclic system may influence its reactivity and the characteristics of any potential polymer, representing an area for future investigation.

The development of functional polymers from this compound has not been a significant focus of published research. Similarly, while it serves as a critical intermediate for complex targets (specialty chemicals in a broad sense), its direct application in formulated specialty chemicals is limited. The primary value of this compound, as established in the scientific domain, lies in its role as a transient, chiral intermediate rather than a final functional material or polymer precursor.

Mechanistic Investigations in Biological Systems (non-clinical focus)

The unique three-dimensional structure of the this compound core has been leveraged by researchers to probe and understand complex biological systems at a molecular level.

The this compound framework has been instrumental in the structure-based design of enzyme inhibitors. A notable application is its use as a ligand component in the development of inhibitors for the human immunodeficiency virus 1 (HIV-1) protease, an enzyme critical for viral replication.

Researchers have incorporated a stereochemically defined derivative, (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF), as a P2-ligand in novel HIV-1 protease inhibitors. This ligand is designed to interact with the S2-subsite of the enzyme's active site. X-ray crystallography of an inhibitor bound to HIV-1 protease revealed that the Cp-THF core helps to establish an extensive hydrogen-bonding network with the enzyme's active site, contributing significantly to the binding affinity. This research focuses on the precise chemical interactions—such as hydrogen bonding and van der Waals forces—between the inhibitor and the protein's backbone atoms, rather than the resulting physiological effects.

The this compound scaffold is an excellent platform for systematically studying ligand-receptor interactions through targeted structural modifications. In the context of HIV-1 protease inhibitor design, various C3-functionalized cyclopentanyltetrahydrofurans (Cp-THF) were synthesized to probe interactions with specific residues in the S2-subsite of the protease.

The goal was to enhance binding by creating new interactions, particularly with the flap Gly48 carbonyl or amide NH groups. By synthesizing and testing derivatives with different configurations at the C3 position, researchers discovered a clear preference for the 3-(R)-hydroxyl group over the 3-(S)-derivative. An inhibitor incorporating the 3-(R)-hydroxyl group on the Cp-THF core displayed the most potent enzyme inhibitory activity. High-resolution X-ray crystallography of this potent inhibitor bound to the enzyme provided crucial molecular insight into the specific ligand-binding site interactions that confer its high affinity.

Derivative ModificationTarget Interaction SiteObserved Outcome on Binding/Inhibition
(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF) core S2-subsite of HIV-1 ProteaseForms extensive hydrogen-bonding network with the active site.
C3-(R)-hydroxyl group addition Flap Gly48 of HIV-1 ProteaseShowed preference over the 3-(S) derivative, leading to the most potent enzyme inhibition.
C3-(S)-hydroxyl group addition Flap Gly48 of HIV-1 ProteaseResulted in lower inhibitory activity compared to the 3-(R) configuration.

Applications in Agrochemical and Flavor Chemistry Research (non-clinical, synthetic development)

In chemical industries outside of pharmaceuticals, the synthesis of this compound and its derivatives is explored for specialized applications.

Research into the use of this compound derivatives in the agrochemical sector is limited in publicly available literature. While bicyclic compounds are common in agrochemical discovery, specific synthetic development or structure-activity relationship studies involving this particular lactone were not identified.

In the field of flavor and fragrance chemistry, this compound is noted for its potential applications in perfumery. evitachem.com Research has focused on environmentally benign methods for its synthesis. One such method involves the cyclization of substituted campholenic alcohols using a solid acid catalyst, Amberlyst-15®, under mild, ambient temperature conditions. evitachem.com This approach is valued for its sustainability, as the catalyst can be recovered by simple filtration and reused multiple times without significant loss of activity. The reaction conditions can be optimized to favor the formation of the desired this compound over other potential byproducts, such as 2-oxabicyclo[3.2.1]octane, which may also possess interesting olfactory properties. evitachem.com

Synthetic ApplicationPrecursor MoleculeCatalyst/ReagentsKey Feature of Synthesis
Perfumery Intermediate Substituted Campholenic AlcoholsAmberlyst-15® (solid acid catalyst)Environmentally benign; catalyst is recoverable and reusable; mild reaction conditions. evitachem.com

Environmental Chemistry Applications (e.g., studies on degradation or transformation pathways)

Despite the importance of understanding the environmental fate of synthetic compounds, specific studies on the environmental degradation or transformation pathways of this compound are not found in the current body of scientific literature. Research in environmental chemistry often focuses on more widely produced or potentially persistent classes of chemicals. As such, data on the hydrolytic stability, biodegradability (both microbial and enzymatic), or abiotic degradation (e.g., photolysis) of this specific bicyclic lactone have not been published.

Challenges and Future Research Directions in Hexahydro 2h Cyclopenta B Furan 2 One Chemistry

Overcoming Remaining Synthetic Challenges and Enhancing Efficiency

Future efforts will likely concentrate on developing more efficient and direct catalytic asymmetric methods. The goal is to move towards processes that are not only highly stereoselective but also more atom- and step-economical. acs.orgnih.gov This includes the design of novel chiral catalysts and the implementation of one-pot tandem reactions that can rapidly assemble the bicyclic core from simple precursors. acs.org Enhancing the efficiency of existing methods, such as palladium-catalyzed cyclizations of precursor molecules, also represents a key avenue for improvement. nih.gov

Table 1: Synthetic Challenges and Future Efficiency Enhancements
ChallengeCurrent ApproachesFuture Research Direction
Stereoselectivity Enzymatic desymmetrization, Chiral pool synthesis, Resolution with chiral auxiliaries. evitachem.comDevelopment of novel catalytic asymmetric syntheses, design of more effective chiral catalysts. nih.gov
Step Economy Multi-step linear syntheses.Implementation of one-pot tandem reactions, convergent synthesis strategies. acs.org
Reaction Conditions Use of stoichiometric reagents, harsh conditions.Advanced catalytic systems (e.g., Palladium), milder reaction conditions. nih.gov
Scalability Laboratory-scale syntheses.Development of robust and scalable processes suitable for industrial application.

Exploration of Novel Reactivity and Transformation Pathways

The known reactivity of hexahydro-2H-cyclopenta[b]furan-2-one is largely centered on the transformations of its carbonyl group, which can undergo nucleophilic addition and reduction reactions typical of cyclic ketones. evitachem.com However, the full reactive potential of this bicyclic system is far from exhausted. Future research is poised to explore novel transformation pathways that can generate diverse molecular architectures.

One of the most promising areas is the use of biotransformations. mdpi.commdpi.com Microbial catalysts can introduce functional groups at positions that are difficult to access through traditional chemical methods. mdpi.com For instance, microorganisms can perform hydroxylations on inactivated carbon atoms within the ring structure, producing new, functionalized derivatives with potential biological activity. mdpi.commdpi.com Another avenue involves exploring the lactone's potential in cycloaddition reactions, drawing inspiration from related heterocyclic systems that serve as precursors for complex molecules like azulenes. nih.govmdpi.com The selective opening of the lactone ring followed by functionalization also presents opportunities for creating a variety of acyclic and heterocyclic structures.

Table 2: Novel Reactivity and Transformation Pathways
PathwayDescriptionPotential Products
Biotransformations Use of microorganisms or isolated enzymes to catalyze reactions like hydroxylation or epoxidation. mdpi.commdpi.comHydroxylactones, Epoxylactones. mdpi.commdpi.com
Cycloaddition Reactions Utilizing the fused ring system as a dienophile or dipolarophile in cycloaddition chemistry. nih.govComplex polycyclic structures.
Ring-Opening Functionalization Selective cleavage of the C-O bond of the lactone followed by derivatization.Highly functionalized cyclopentane (B165970) derivatives.
Enolate Chemistry Generation of the enolate alpha to the carbonyl for subsequent alkylation or condensation reactions. clockss.orgα-Functionalized bicyclic lactones.

Development of Innovative Analytical and Spectroscopic Tools

The characterization of this compound and its derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. evitachem.comresearchgate.net For unambiguous determination of stereochemistry, single-crystal X-ray analysis is often indispensable. researchgate.net However, challenges can arise, particularly with the stability of certain bicyclic lactones, which can complicate analysis and purification. amazonaws.com Some derivatives exhibit volatility or instability that makes obtaining high-resolution mass spectrometry (HRMS) or satisfactory elemental analysis difficult. amazonaws.com

Future developments should focus on creating more sensitive and robust analytical methods. This could involve the advancement of hyphenated techniques, such as coupling liquid chromatography with advanced mass spectrometry (LC-MS/MS), for better separation and characterization of complex reaction mixtures. In-situ spectroscopic tools, like reaction monitoring via IR or NMR, could provide real-time data on reaction kinetics and mechanism, facilitating faster optimization. Furthermore, developing derivatization techniques that stabilize volatile or unstable intermediates for analysis could overcome current limitations. amazonaws.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models, trained on vast databases of chemical reactions, can predict the outcomes of unknown reactions with increasing accuracy. eurekalert.orgappliedclinicaltrialsonline.com This predictive power can be harnessed to screen for the most promising reaction conditions—including catalysts, solvents, and temperatures—thereby minimizing the need for extensive, time-consuming experimental optimization. chemintelligence.combeilstein-journals.org For a target molecule like a specific derivative of this compound, ML algorithms could predict site selectivity for functionalization or the stereochemical outcome of a reaction, accelerating the discovery of new transformations and the synthesis of complex analogues. eurekalert.orgappliedclinicaltrialsonline.com

Table 3: Applications of AI and Machine Learning
Application AreaAI/ML ToolPotential Impact
Synthesis Design Retrosynthesis Algorithms. nih.govProposes novel and efficient synthetic routes to target derivatives.
Reaction Prediction Forward Reaction Prediction Models. aiche.orgPredicts major products and potential byproducts, reducing experimental failures.
Condition Optimization Hierarchical Neural Networks. chemintelligence.combeilstein-journals.orgRecommends optimal catalysts, solvents, and temperatures for improved yield and selectivity.
Selectivity Prediction Steric and Orbital Analysis Models. eurekalert.orgPredicts regioselectivity and stereoselectivity for functionalization reactions.

Discovery of Untapped Research Avenues for Diverse Applications

While this compound is well-established as a key synthetic intermediate, particularly for prostaglandins (B1171923), its potential for direct application remains largely unexplored. evitachem.com Its derivatives have noted uses in the perfumery industry, but broader applications could be uncovered. evitachem.com

Future research should focus on screening this compound and its derivatives for novel biological activities. Studies on related cyclopentafuran structures have shown promise for applications as enzyme inhibitors and even anticancer agents, suggesting a fruitful path for investigation. Furthermore, related hydroxylactones have demonstrated antimicrobial properties, indicating that derivatives of this compound could be valuable leads for new anti-infective agents. mdpi.com Beyond pharmaceuticals, the broader class of lactones is being investigated for roles as green solvents and precursors to biofuels, opening an entirely new and potentially high-impact research avenue for this specific molecule. mdpi.com

Advancing Sustainable and Eco-Friendly Methodologies for Compound Synthesis and Utilization

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. Traditional methods for synthesizing lactones can involve harsh acids, organic solvents, and generate significant waste. mdpi.com The future of this compound chemistry must prioritize the development of sustainable and eco-friendly methodologies.

Significant progress has already been made through the use of reusable solid acid catalysts, such as Amberlyst-15®, which allow for the synthesis to occur under mild, ambient conditions. evitachem.comresearchgate.net Building on this, future work should explore biocatalysis more extensively, using isolated enzymes like lipases to perform key transformations in aqueous media. An even more ambitious goal is the development of microbial fermentation routes for the de novo biosynthesis of the compound from renewable feedstocks like carbohydrates, which would represent a major leap in sustainable production. semanticscholar.org Additionally, the adoption of continuous flow chemistry, especially when paired with environmentally benign solvents, can offer safer, more efficient, and scalable production processes compared to traditional batch methods. nih.gov

Q & A

Basic: What are the established synthetic routes for hexahydro-2H-cyclopenta[b]furan-2-one?

Answer:
The synthesis typically involves cyclization and functionalization steps. Key methods include:

  • Cyclopenta[b]furan ring formation : Cyclization of precursors like substituted furans or cyclopentane derivatives under acidic or thermal conditions .
  • Methanamine introduction : Nucleophilic substitution or reductive amination to attach the methanamine group, followed by HCl salt formation to enhance solubility .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt form, with purity confirmed via HPLC (>95%) .

Basic: How is the structural characterization of this compound performed?

Answer:
A combination of spectroscopic and computational methods is used:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., cyclopenta[b]furan resonances at δ 3.5–5.0 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1750 cm1^{-1} and amine groups (N–H) at ~3300 cm1^{-1} .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 175.67 for the hydrochloride salt) .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

Answer:
Stereoselective synthesis requires:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3aR,4S,5R,6aS)-configured precursors) to control ring stereochemistry .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze specific enantiomers .
  • Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) to separate diastereomers .

Advanced: How can computational modeling predict reactivity and collision cross-sections of this compound?

Answer:
In silico tools are critical for:

  • Density Functional Theory (DFT) : Calculates optimized geometries and electron distribution, predicting sites for electrophilic/nucleophilic attack .
  • Collision cross-section (CCS) modeling : Software like MOBCAL estimates CCS values for ion mobility spectrometry, aiding structural validation .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:
Key approaches include:

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays to measure affinity for neurotransmitter receptors (e.g., IC50_{50} values) .
    • Enzyme inhibition : Kinetic studies (e.g., KiK_i determination) using fluorogenic substrates .
  • In vivo models : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodents for lead optimization .

Advanced: How are advanced analytical methods employed to resolve purity and stability issues?

Answer:

  • HPLC-DAD/MS : Quantifies impurities (e.g., <0.1% degradants) using reverse-phase C18 columns and gradient elution .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability (decomposition onset >200°C) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph characterization .

Advanced: What are the mechanistic insights into its reactions with electrophiles or nucleophiles?

Answer:
Reactivity is governed by:

  • Ring strain : The bicyclic structure increases susceptibility to ring-opening via nucleophilic attack (e.g., hydrolysis at the lactone carbonyl) .
  • Amine group : Participates in Schiff base formation with aldehydes or acylation with anhydrides, monitored by 19^{19}F NMR for fluorine-tagged analogs .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight175.67 g/mol (HCl salt)HRMS
Solubility (water)>50 mg/mLECHA data
Melting point117–119°CDSC
LogP (predicted)1.2ChemAxon

Advanced: How does stereochemistry impact biological activity?

Answer:

  • Enantiomer-specific effects : (3aR,4S,5R,6aS)-configured derivatives show higher binding affinity to serotonin receptors than their enantiomers .
  • Metabolic stability : Stereocenters influence cytochrome P450 metabolism rates (e.g., CYP3A4-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.